![molecular formula C13H8Cl2N2OS3 B2539142 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide CAS No. 476643-30-8](/img/structure/B2539142.png)
2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives are known to have a wide range of pharmacological properties and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring . It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antimicrobial effects .
- For instance, a derivative of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid exhibited potent effects against prostate cancer cells .
- The compound’s redox potential can be assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay .
- Related thiophene-containing compounds have been studied as serotonin antagonists and used in Alzheimer’s treatment .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Antitumor and Cytotoxic Activity
Redox Potential Assessment (MTT Assay)
Serotonin Antagonism and Alzheimer’s Treatment
Biological Activities of Thiazoles
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS3/c1-19-13-17-8-3-2-6(4-9(8)20-13)16-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZUSRPNQYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide |
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